4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

CAS No.: 1072960-66-7

Cat. No.: VC2861620

Molecular Formula: C12H12BNO5

Molecular Weight: 261.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072960-66-7 |

|---|---|

| Molecular Formula | C12H12BNO5 |

| Molecular Weight | 261.04 g/mol |

| IUPAC Name | 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,8H,6-7H2,1H3 |

| Standard InChI Key | ATAFRFKGTAHILE-UHFFFAOYSA-N |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=O |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=O |

Introduction

Structural Characteristics and Properties

Molecular Identity

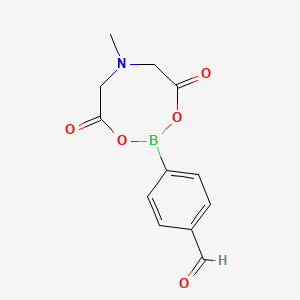

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde possesses a molecular formula of C12H12BNO5 with a calculated molecular weight of 261.04 g/mol . The compound was first created in the PubChem database on May 17, 2013, with recent modifications dated April 5, 2025 . It features a tetrahedral boron atom coordinated to both a para-substituted phenyl ring and the bidentate N-methyliminodiacetic acid (MIDA) ligand, forming a characteristic bicyclic dioxazaborocane structure.

Nomenclature and Identifiers

The compound is formally designated as 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde according to IUPAC nomenclature . Common synonyms include:

-

4-Formylphenylboronic acid MIDA ester

-

1257650-77-3 (registry number)

-

1072960-66-7 (registry number)

The compound is assigned PubChem CID 71310647 and can be uniquely identified by its InChIKey: ATAFRFKGTAHILE-UHFFFAOYSA-N .

Structural Representation

The chemical structure can be represented through various notation systems:

The structure features a MIDA group (N-methyliminodiacetic acid) coordinated to boron, with the boron atom directly attached to a benzene ring that bears an aldehyde group at the para position.

Structural Isomers and Comparative Analysis

Positional Isomers

Three positional isomers of (6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde exist, differing in the location of the aldehyde group on the phenyl ring:

| Isomer | Position of Aldehyde | PubChem CID | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | Para (4-position) | 71310647 | C12H12BNO5 | 261.04 g/mol |

| 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | Meta (3-position) | 53360921 | C12H12BNO5 | 261.04 g/mol |

| 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | Ortho (2-position) | 71310575 | C12H12BNO5 | 261.04 g/mol |

All three isomers share identical molecular formulas and weights but differ in their structural arrangements and therefore in their chemical properties and reactivity profiles .

Spectroscopic Differentiation

For the meta-isomer (3-position), predicted collision cross-section data has been reported, which can be useful for mass spectrometric identification and differentiation from other isomers:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 262.08812 | 154.7 |

| [M+Na]+ | 284.07006 | 158.8 |

| [M+NH4]+ | 279.11466 | 156.7 |

| [M+K]+ | 300.04400 | 158.3 |

| [M-H]- | 260.07356 | 156.1 |

| [M+Na-2H]- | 282.05551 | 157.1 |

| [M]+ | 261.08029 | 155.6 |

| [M]- | 261.08139 | 155.6 |

These cross-section values provide a fingerprint for analytical identification and structural confirmation of the meta-isomer .

Synthesis and Preparation Methods

General Approaches to MIDA Boronate Synthesis

The preparation of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde falls within the broader synthetic methodology for MIDA boronates. Two principal approaches have been documented:

Dean-Stark Complexation Method

This method employs azeotropic removal of water to drive the complexation reaction between boronic acids and MIDA:

-

Boronic acid (0.5 mmol, 1 eq.) and MIDA (0.6 mmol, 1.2 eq.) are suspended in a toluene/DMSO mixture (10:1, 6 mL)

-

The mixture is heated at reflux using a Dean-Stark apparatus for 6 hours

-

After cooling, the reaction mixture is diluted with water (70 mL) and extracted with ethyl acetate (3 × 30 mL)

-

The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to afford the MIDA boronate product

MIDA Anhydride Method

An alternative approach utilizes MIDA anhydride as a reagent:

-

MIDA anhydride (1.5 mmol, 3 eq.) and boronic acid (0.5 mmol, 1 eq.) are combined in a sealed vial under nitrogen atmosphere

-

Anhydrous dioxane (1.5 mL) is added, and the mixture is heated at 70°C for 24 hours

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate

-

The combined organic extracts are dried, filtered, and concentrated to yield the MIDA boronate product

Specific Synthesis of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

The synthesis of the target compound would involve applying either method to 4-formylphenylboronic acid as the starting material. Based on similar compounds documented in the literature, the MIDA anhydride method might be preferred for aldehydes to minimize potential side reactions .

Applications in Organic Synthesis

Utility as a Building Block

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde serves as a valuable bifunctional building block in organic synthesis due to several key features:

-

The MIDA boronate functionality provides enhanced stability compared to the corresponding boronic acid

-

The protected boronic acid can be selectively unveiled under mild conditions when needed for coupling reactions

-

The aldehyde group offers an orthogonal handle for diverse transformations

-

The para-relationship between the two functional groups creates predictable electronic effects

Cross-Coupling Applications

The compound functions primarily as a protected form of 4-formylphenylboronic acid, which is commonly employed in Suzuki-Miyaura cross-coupling reactions. The MIDA protection strategy allows:

-

Extended shelf-stability compared to free boronic acids

-

Compatibility with various reaction conditions that might decompose unprotected boronic acids

-

Selective unveiling of the boronic acid functionality at the desired stage of synthesis

-

Sequential cross-coupling strategies in the construction of complex molecular frameworks

Aldehyde Functionality Exploitation

The presence of the aldehyde group enables numerous transformations while leaving the MIDA boronate intact:

-

Condensation reactions with amines to form imines or Schiff bases

-

Reductive amination to form secondary amines

-

Wittig or Horner-Wadsworth-Emmons reactions to form olefins

-

Aldol reactions to create β-hydroxy carbonyl compounds

-

Selective reduction to a primary alcohol

These possibilities make 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde a highly versatile intermediate in the construction of complex molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would likely show:

-

A singlet for the N-methyl group (approximately δ 2.6-2.8 ppm)

-

Two doublets for the diastereotopic MIDA methylene protons (approximately δ 4.0-4.4 ppm)

-

Two doublets for the para-substituted aromatic ring (approximately δ 7.5-8.0 ppm)

-

A singlet for the aldehyde proton (approximately δ 9.9-10.1 ppm)

The 13C NMR would feature signals for:

-

The N-methyl carbon (approximately δ 47-50 ppm)

-

MIDA methylene carbons (approximately δ 60-63 ppm)

-

Aromatic carbons (approximately δ 125-140 ppm)

-

Carbonyl carbons of the MIDA group (approximately δ 165-170 ppm)

-

Aldehyde carbon (approximately δ 190-195 ppm)

11B NMR would likely show a broad signal in the range of δ 10-15 ppm, characteristic of tetracoordinate boron atoms in MIDA boronates.

Mass Spectrometry

Mass spectrometric analysis would typically reveal:

-

The molecular ion peak [M+H]+ at m/z 262.09

-

Adduct peaks such as [M+Na]+ at m/z 284.07

-

Fragment ions resulting from the loss of the MIDA group or cleavage of the B-C bond

Comparative Analysis with Related Compounds

Isomer Reactivity Differences

The three positional isomers of (6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde exhibit distinct reactivity patterns:

-

The para-isomer (4-position):

-

Exhibits maximum electronic communication between the boronate and aldehyde functionalities through the aromatic π-system

-

Provides predictable electronic effects in cross-coupling reactions

-

Offers least steric hindrance between the two functional groups

-

-

The meta-isomer (3-position):

-

Demonstrates reduced electronic communication between the functional groups

-

Creates unique substitution patterns in cross-coupling products

-

Shows intermediate steric properties

-

-

The ortho-isomer (2-position):

-

Potential for proximity effects between the boronate and aldehyde groups

-

Increased steric hindrance that may affect reaction rates and selectivity

-

Possibility for directed metallation chemistry

-

Synthetic Utility Comparison

Each isomer offers distinct advantages in different synthetic scenarios:

-

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (para):

-

Preferred for predictable cross-coupling chemistry

-

Well-suited for polymer and materials applications requiring linear connectivity

-

Ideal for applications where electronic effects need to be transmitted through the π-system

-

-

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (meta):

-

Valuable for creating meta-substituted biaryl compounds that are otherwise challenging to access

-

Used when electronic isolation between functional groups is desired

-

Produces bent or angled molecular architectures

-

-

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (ortho):

-

Useful in intramolecular reactions where proximity is advantageous

-

Can participate in directed metallation chemistry

-

Creates crowded substitution patterns for specific steric requirements

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume